molecular formula C12H16BrN3O4 B8377724 Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate

Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate

Cat. No. B8377724
M. Wt: 346.18 g/mol
InChI Key: NBELYFILOKZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate is a useful research compound. Its molecular formula is C12H16BrN3O4 and its molecular weight is 346.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate

Molecular Formula

C12H16BrN3O4

Molecular Weight

346.18 g/mol

IUPAC Name

ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate

InChI

InChI=1S/C12H16BrN3O4/c1-3-18-10(17)12(2)19-6-9(7-20-12)16-11-14-4-8(13)5-15-11/h4-5,9H,3,6-7H2,1-2H3,(H,14,15,16)

InChI Key

NBELYFILOKZYJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(OCC(CO1)NC2=NC=C(C=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(5-bromopyrimidin-2-yl)amino]propane-1,3-diol (100 mg, 0.40 mmol), ethyl pyruvate (80 μL, 0.72 mmol) and acetonitrile (2 mL) were combined at rt. An aliquot of borontrifluoride etherate (100 μL, 0.80 mmol) was added to the reaction mixture and stirring was continued at rt for 24 hrs. A further portion of borontrifluoride etherate (100 μL, 0.80 mmol) was added to the reaction mixture, which was stirred at rt for a further 24 hrs. The reaction mixture was loaded directly onto a column for flash chromatography (12 g silica column), eluting with 0-100% EtOAc gradient in n-heptane, to give desired product (105 mg, light brown oil). m/z 345.9/347.9 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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